

1,2-Dilauroyl-3-myristoyl-rac-glycerol literature review

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Compound of Interest

Compound Name: 1,2-Dilauroyl-3-myristoyl-rac-glycerol

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An In-Depth Technical Guide on 1,2-Dilauroyl-3-myristoyl-rac-glycerol

This technical guide provides a comprehensive overview of **1,2-Dilauroyl-3-myristoyl-rac-glycerol**, a mixed-acid triglyceride with applications in research, drug development, and functional food synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, analytical characterization, and potential applications in drug delivery, alongside a discussion of relevant biological signaling pathways.

Physicochemical Properties

1,2-Dilauroyl-3-myristoyl-rac-glycerol, also known as TG(12:0/12:0/14:0), is a triacylglycerol containing two lauric acid moieties at the sn-1 and sn-2 positions and one myristic acid moiety at the sn-3 position of the glycerol backbone.^[1] Its properties make it a subject of interest for various applications, including as a component in the synthesis of functional edible oils.^[2] This lipid has been identified in natural sources such as date seed oil and human breast milk.^[1]

Table 1: Physicochemical Properties of 1,2-Dilauroyl-3-myristoyl-rac-glycerol

Property	Value	Reference
Chemical Formula	C41H78O6	[3]
Molecular Weight	667.1 g/mol	[3]
CAS Number	60175-30-6	[3]
Appearance	Crystalline solid	[3]
Purity	≥95%	[3]
Solubility	Chloroform: 10 mg/mL	[3]
Storage Temperature	-20°C	[1]

Synthesis and Characterization

The synthesis of asymmetric triglycerides like **1,2-Dilauroyl-3-myristoyl-rac-glycerol** can be achieved through chemical or enzymatic methods. Enzymatic synthesis is often preferred due to its high specificity and milder reaction conditions.

Experimental Protocol: Enzymatic Synthesis

This protocol describes a plausible two-step enzymatic synthesis using a lipase that is sn-1,3 specific.

Step 1: Synthesis of 1,2-Dilauroyl-rac-glycerol

- Reaction Setup: In a temperature-controlled reactor, combine glycerol, lauric acid (in a 1:2 molar ratio), and an immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM). The reaction is typically performed in a solvent-free system to favor esterification.
- Reaction Conditions: Maintain the temperature at 50-60°C with constant stirring. Apply a vacuum to remove the water produced during the esterification, driving the reaction towards the formation of diacylglycerol.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion of glycerol and the formation of mono- and di-acylglycerols.

- Purification: Once the desired conversion to 1,2-dilauroyl-rac-glycerol is achieved, the enzyme is removed by filtration. The product is then purified using column chromatography on silica gel to separate it from unreacted starting materials and monoglycerides.

Step 2: Esterification with Myristic Acid

- Reaction Setup: The purified 1,2-dilauroyl-rac-glycerol is reacted with myristic acid in the presence of a suitable catalyst. For this step, a chemical catalyst such as dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) can be used, or a non-specific lipase.
- Reaction Conditions: If using a chemical method, the reaction is typically carried out in an anhydrous organic solvent like dichloromethane at room temperature. If using an enzymatic method, the conditions would be similar to Step 1.
- Purification: The final product, **1,2-Dilauroyl-3-myristoyl-rac-glycerol**, is purified by column chromatography on silica gel to remove any remaining reactants and byproducts.

Enzymatic synthesis workflow for **1,2-Dilauroyl-3-myristoyl-rac-glycerol**.

Analytical Characterization

The purity and structure of the synthesized triglyceride can be confirmed using various analytical techniques.

Table 2: Analytical Methods for Characterization

Technique	Purpose
High-Performance Liquid Chromatography (HPLC)	To determine the purity of the final product and quantify the components in the reaction mixture.
Gas Chromatography-Mass Spectrometry (GC-MS)	To analyze the fatty acid composition after transesterification of the triglyceride.
Nuclear Magnetic Resonance (NMR) Spectroscopy	To confirm the chemical structure, including the position of the fatty acids on the glycerol backbone.
Differential Scanning Calorimetry (DSC)	To determine the melting point and study the polymorphic behavior of the crystalline solid.

Applications in Drug Delivery

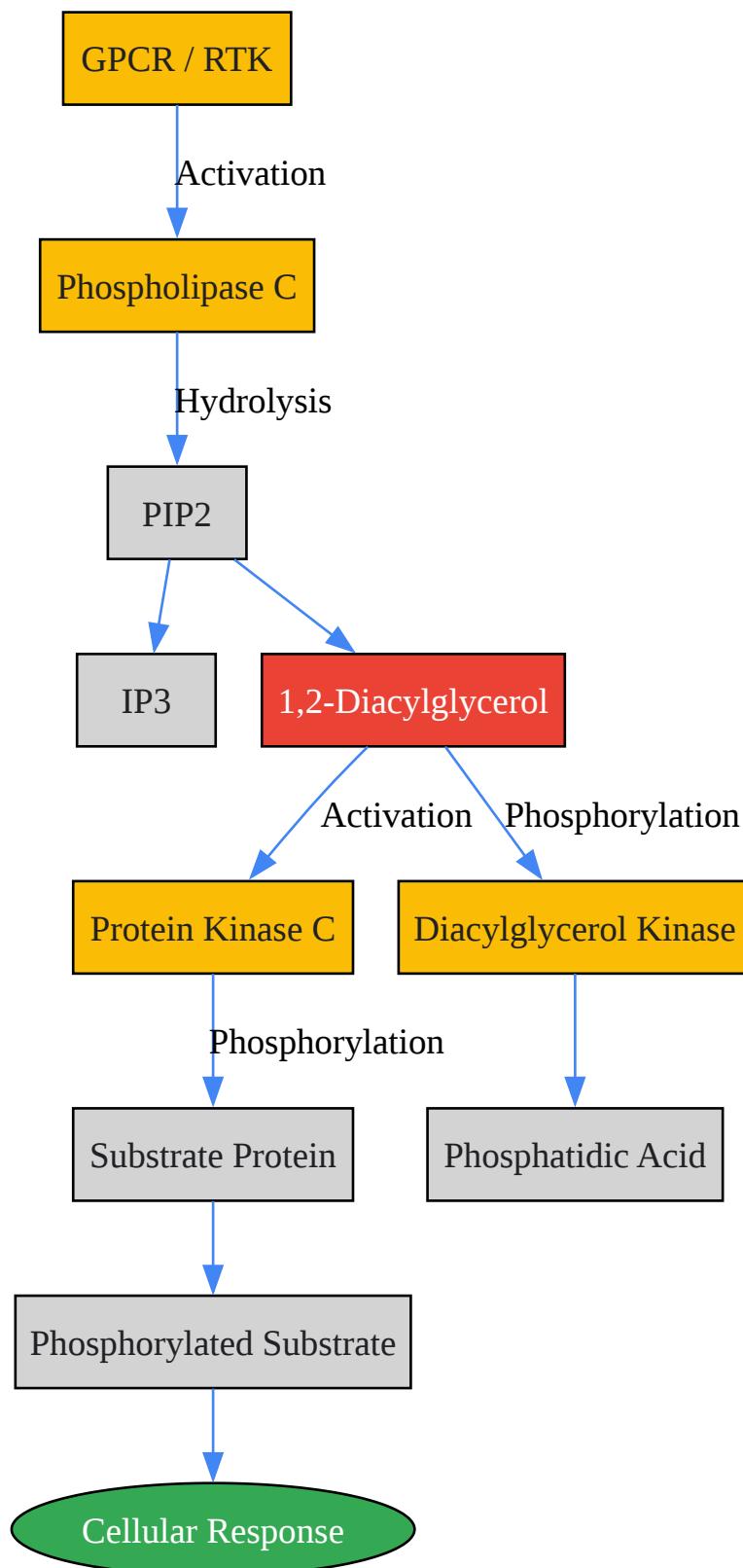
Triglycerides are widely used as excipients in lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), to enhance the solubility and bioavailability of poorly water-soluble drugs.^[4] The specific properties of **1,2-Dilauroyl-3-myristoyl-rac-glycerol**, such as its melting point and crystallinity, would influence drug loading, release kinetics, and stability of the nanoparticles.

Experimental Protocol: Preparation of Drug-Loaded Lipid Nanoparticles

This protocol outlines a general method for preparing lipid nanoparticles using **1,2-Dilauroyl-3-myristoyl-rac-glycerol**.

- Preparation of Lipid Phase: Dissolve **1,2-Dilauroyl-3-myristoyl-rac-glycerol** and the hydrophobic drug in a water-miscible organic solvent (e.g., acetone or ethanol).
- Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188 or Tween 80) to stabilize the nanoparticle dispersion.
- Nanoparticle Formation: Heat both the lipid and aqueous phases to above the melting point of the lipid. Then, inject the hot lipid phase into the stirred aqueous phase. The organic solvent is then evaporated under reduced pressure.

- Homogenization: The resulting pre-emulsion is homogenized using a high-shear homogenizer or ultrasonicator to reduce the particle size to the nanometer range.
- Cooling and Solidification: The nanoemulsion is then cooled in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
- Purification: The nanoparticle dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.

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